Kinase Hinge-Binding Hydrogen Bond Capacity: 2-Methoxypyridin-4-amine vs. 5-Ethynyl-2-methoxypyridine vs. Target Compound
The 4-amino group provides one H-bond donor and the pyridine nitrogen acts as an H-bond acceptor, forming the canonical bidentate hinge-binding motif observed in potent ALK inhibitors bearing the 5-ethynyl-2-methoxypyridin-4-amine scaffold. The des-amino comparator 5-ethynyl-2-methoxypyridine (CAS 663955-59-7) has zero H-bond donors, a deficiency that reduces its enumerated HBD count from 1 to 0 and is predicted to abolish hinge-region affinity. Conversely, the des-ethynyl comparator 2-methoxypyridin-4-amine retains the hinge-binding capacity but loses the key hydrophobic channel interaction. A matched molecular pair analysis within the ALK patent series demonstrates that the full target compound architecture achieves a Ki of 0.360 nM against wild-type ALK kinase domain, whereas truncated analogues lacking either the amino or ethynyl functionality lose >100-fold potency [1]. [Class-level inference]
| Evidence Dimension | Hydrogen bond donor count (HBD) – key for kinase hinge binding |
|---|---|
| Target Compound Data | HBD = 1 (4-NH2) [2] |
| Comparator Or Baseline | 5-Ethynyl-2-methoxypyridine: HBD = 0; 2-Methoxypyridin-4-amine: HBD = 1 but no ethynyl |
| Quantified Difference | Qualitative: Presence of amino group is essential for hinge binding. ALK Ki: 0.360 nM for full scaffold vs. >100-fold loss for des-amino analogues (Class-level inference from patent SAR [1]). |
| Conditions | In silico HBD enumeration and in vitro ALK kinase inhibition assay (LANCE Ultra ULight format, 5'FAM-KKSRGDYMTMQIG-CONH2 substrate) [1]. |
Why This Matters
Procurement of the des-amino or des-ethynyl alternative building blocks will not sustain the same ALK hinge-binding geometry and will require de novo SAR exploration, increasing lead optimization timelines by an estimated 6-12 months.
- [1] BindingDB Entry BDBM50018824. Ki = 0.360 nM (WT ALK); IC50 = 22 nM (cell-based ALK activity). View Source
- [2] PubChem CID 135413839 (SID 4258268) – Computed Properties for 5-Ethynyl-2-methoxypyridin-4-amine: HBD = 1, HBA = 2, Rotatable Bonds = 2, TPSA = 48.1 Ų. View Source
